molecular formula C7H5N3O2 B168442 Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16952-65-1

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B168442
CAS RN: 16952-65-1
M. Wt: 163.13 g/mol
InChI Key: RRZBAIDZJRMVES-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves several steps. An improved synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation with the best conditions using DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 h for classic conventional heating . Another method involves heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione derivatives are synthesized through various methods, including oxidative aromatization, offering potential for drug development (Ma, Gao, & Sun, 2021).
  • A straightforward synthesis method of these derivatives has been developed, showcasing significant variations in biopharmaceutical properties, indicating their versatile potential in scientific research (Jatczak et al., 2014).

Structural and Spectroscopic Analysis

  • The mass spectra and fragmentation pathways of pyrido[4,3-d]pyrimidin-4(3H)-ones and the corresponding diones have been studied, providing insights into their chemical behavior under electron impact (Gelling, Irwin, & Wibberley, 1969).
  • New 3-Substituted-2,3-dihydropyrido[3,2-d]pyrimidine-2,4-diones have been synthesized, expanding the chemical diversity of these compounds (Mamouni et al., 2003).

Potential Biological Applications

  • Certain pyrido[4,3-d]pyrimidine-2,4-diones exhibit antithrombotic properties with favorable cerebral and peripheral effects, highlighting their potential in medical applications (Furrer, Wágner, & Fehlhaber, 1994).
  • Some derivatives have shown urease inhibition, indicating potential uses in biochemical research and possibly in therapeutic applications (Rauf et al., 2010).

Advanced Analytical Techniques

  • Studies involving spectral techniques, crystallography, and computational methods have been conducted to ascertain the chemical structures and explore the electronic structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing a deeper understanding of their molecular properties (Ashraf et al., 2019).

Novel Synthesis Routes

  • Innovative routes for synthesizing pyrido[2,3-d]pyrimidine ring systems have been developed, highlighting their importance in the field of synthetic chemistry and drug design (Garcia, 1973).

properties

IUPAC Name

1H-pyrido[4,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZBAIDZJRMVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342012
Record name Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

16952-65-1
Record name Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Ma, G Gao, H Sun - Tetrahedron Letters, 2021 - Elsevier
Pyridopyrimidine-2,4(1H,3H)-diones and pyrido[4,3–d]pyrimidine-2,4,5(1H,3H,6H)-triones are valuable scaffolds which can be used in drug development. In this letter a simple and …
Number of citations: 2 www.sciencedirect.com
IR Gelling, WJ Irwin, DG Wibberley - Journal of the Chemical Society B …, 1969 - pubs.rsc.org
The mass spectra of the four pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]-pyrimidin-4(3H)-ones, and the corresponding four -pyrimidine-2,4(1H,3H)-diones, and a …
Number of citations: 11 pubs.rsc.org
X Xiao, M Lai, Z Song, M Geng, J Ding, H Xie… - European journal of …, 2021 - Elsevier
KRAS is the most commonly altered oncogene of the RAS family, especially the G12C mutant (KRAS G12C ), which has been a promising drug target for many cancers. On the basis of …
Number of citations: 14 www.sciencedirect.com
J Lee, T Kind, DJ Tantillo, LP Wang, O Fiehn - Metabolites, 2022 - mdpi.com
Mass spectrometry is the most commonly used method for compound annotation in metabolomics. However, most mass spectra in untargeted assays cannot be annotated with specific …
Number of citations: 5 www.mdpi.com
MD Meyer, RJ Altenbach, H Bai, FZ Basha… - Journal of medicinal …, 2001 - ACS Publications
In search of a uroselective α 1A subtype selective antagonist, a novel series of 6-OMe hexahydrobenz[e]isoindoles attached to a bicyclic heterocyclic moiety via a two-carbon linker was …
Number of citations: 34 pubs.acs.org
S Hasan - 2013 - open.library.ubc.ca
This thesis describes the oligomerization of the Janus AT heterocycle on a peptide nucleic acid scaffold, a molecule that is capable of concurrently hydrogen bonding with adenine and …
Number of citations: 4 open.library.ubc.ca
F Heidarizadeh, F Abadast - Oriental Journal of Chemistry, 2011 - academia.edu
In this review, we have reported the reaction of substituted pyrylium salts with some of the most important nucleophilic reagents, such as carbon nucleophiles (C-Nucleophiles) and …
Number of citations: 18 www.academia.edu

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